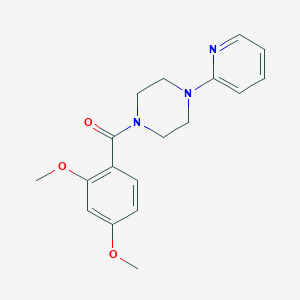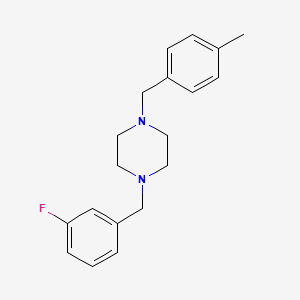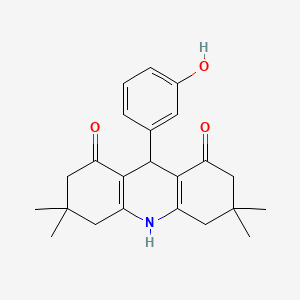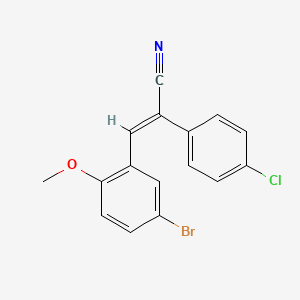
1-(2,4-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine, commonly known as Dimebon, is a chemical compound that has been studied for its potential therapeutic effects in various diseases. Dimebon was first synthesized in 1983 by a team of Russian chemists, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of Dimebon is not fully understood, but it is thought to involve multiple targets in the brain. Dimebon has been shown to block the activity of histamine receptors, which may contribute to its cognitive-enhancing effects. Additionally, Dimebon has been shown to inhibit the activity of mitochondrial permeability transition pores, which may protect against neurodegeneration.
Biochemical and Physiological Effects
Dimebon has been shown to have a variety of biochemical and physiological effects in preclinical studies. For example, Dimebon has been shown to increase levels of acetylcholine, a neurotransmitter that is important for cognitive function. Dimebon has also been shown to reduce levels of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dimebon in lab experiments is that it has been extensively studied in animal models of various diseases. This means that there is a large body of preclinical data available on its potential therapeutic effects and mechanism of action. However, one limitation of using Dimebon in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on Dimebon. One area of interest is the development of more potent and selective Dimebon analogs, which may have improved therapeutic effects and fewer side effects. Another area of interest is the investigation of Dimebon's effects on other diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Finally, future research may focus on the development of combination therapies that include Dimebon and other drugs with complementary mechanisms of action.
Métodos De Síntesis
The synthesis of Dimebon involves the reaction of 2,4-dimethoxybenzoyl chloride with 2-pyridylpiperazine in the presence of a base such as sodium hydride. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Dimebon has been studied for its potential therapeutic effects in a variety of diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, Dimebon has been shown to improve cognitive function, reduce neurodegeneration, and increase lifespan in animal models of these diseases.
Propiedades
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-14-6-7-15(16(13-14)24-2)18(22)21-11-9-20(10-12-21)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZKIKXYQIKHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5708266.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B5708267.png)
![2-allyl-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5708269.png)

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)

![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)